(R)-1-phenylethanol
Overview
Description
Synthesis Analysis
The synthesis of (R)-1-phenylethanol has been explored through different methodologies, highlighting its versatility and the interest in obtaining this compound in enantiomerically pure form. One approach is the simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol from racemic α-methylbenzylamine using a coupled reaction involving ω-transaminase, alcohol dehydrogenase, and glucose dehydrogenase, achieving over 99% enantiomeric excess (ee) (Yun et al., 2003). Another innovative method involves the characterization of enzymes from tea (Camellia sinensis) flowers for the specific production of (R)- and (S)-1-phenylethanol, presenting a biotechnological route for its synthesis (Zhou et al., 2019).
Molecular Structure Analysis
The molecular structure of (R)-1-phenylethanol has been thoroughly investigated, including studies on its optical and electronic properties. Spectroscopic methods such as FT-IR, FT-Raman, UV, and NMR have been utilized to characterize the compound and provide detailed information on its structural attributes (Subashini & Periandy, 2016).
Chemical Reactions and Properties
Chemical reactions involving (R)-1-phenylethanol cover a wide range of transformations, including its use in cascade reactions for the synthesis of derivatives like R-1-phenylethyl acetate. These processes often utilize heterogeneous and enzymatic catalysis, demonstrating the compound's reactivity and the potential for creating value-added products (Mäki-Arvela et al., 2009).
Physical Properties Analysis
(R)-1-phenylethanol's physical properties, such as its boiling point, melting point, and solubility in various solvents, are crucial for its application in the flavor and fragrance industry. Its enantiomeric purity significantly affects its sensory properties, making the study of these physical attributes essential for industrial applications.
Chemical Properties Analysis
The chemical properties of (R)-1-phenylethanol, including its reactivity with different chemical agents and its behavior in various chemical reactions, are of great interest. Its role as a substrate or product in biocatalytic processes, especially those involving chiral synthesis and resolution, highlights its importance in both synthetic organic chemistry and biotechnology (Etschmann et al., 2002).
Scientific Research Applications
Summary of the Application
“®-1-Phenylethanol” is used in enantioselective biotransformations. This process involves the use of various catalytic systems containing ionic liquids and n-heptane or toluene as a reaction medium, vinyl acetate or isopropenyl acetate as an acetylating agent, and lipases from Burkholderia cepacia or Candida rugosa .
Methods of Application
The study involved the use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM] [BF4] to obtain enantiomerically pure 1-phenylethyl acetate .
Results or Outcomes
The conducted studies proved that the use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM] [BF4] allows obtaining enantiomerically pure 1-phenylethyl acetate, with the enantiomeric excess of products ee p = 98.9%, conversion c = 40.1%, and high value of enantioselectivity E > 200 .
2. Deracemization Process
Summary of the Application
“®-1-Phenylethanol” is used in a deracemization process where manganese oxide driven oxidation is coupled with enzymatic biotransformation .
Methods of Application
The process involves the oxidation of achiral 1-phenylethanol to produce acetophenone in the interior chamber of a polydimethylsiloxane thimble. The acetophenone then passes through the membrane into the exterior chamber where enantioselective biotransformation takes place .
Results or Outcomes
The process produces ®-1-phenylethanol with an enantioselectivity of >99% ee and with 96% yield .
3. Purification and Characterization of a Novel ®-1-Phenylethanol Dehydrogenase
Summary of the Application
“®-1-Phenylethanol” is used in the purification and characterization of a novel ®-1-phenylethanol dehydrogenase from Lysinibacillus sp. NUST506 .
Methods of Application
The enzyme was successfully purified from Lysinibacillus sp. NUST506 by preparative polyacrylamide gel electrophoresis .
Results or Outcomes
The enzyme is a NAD±dependent oxidoreductase. The molecular weight of the ®-1-phenylethanol dehydrogenase measured by SDS-PAGE was about 28 kDa .
4. Synthesis of Optically Active Products
Summary of the Application
“®-1-Phenylethanol” is used in the synthesis of optically active products .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of ®-1-phenylethanol in the synthesis process .
Results or Outcomes
The outcome is the creation of optically active products .
5. Kinetic Resolution
Summary of the Application
“®-1-Phenylethanol” is used in the kinetic resolution of (R,S)-1-phenylethanol, an important secondary alcohol with a chiral center .
Methods of Application
The process involves the use of a wide range of lipases to catalyze the kinetic resolution of (R,S)-1-phenylethanol .
Results or Outcomes
The outcome is the obtaining of the chirally pure building block ®-1-phenylethanol .
6. Determination of Enantiomeric Purity
Summary of the Application
“®-1-Phenylethanol” is used in the determination of enantiomeric purity .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of ®-1-phenylethanol in the determination process .
Results or Outcomes
properties
IUPAC Name |
(1R)-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164853 | |
Record name | Benzenemethanol, alpha-methyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-phenylethanol | |
CAS RN |
1517-69-7 | |
Record name | (+)-1-Phenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1517-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylethanol, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-1-phenylethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04784 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzenemethanol, alpha-methyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYLETHANOL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36N222W94B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
11-Sep °C | |
Record name | (R)-1-phenylethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04784 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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